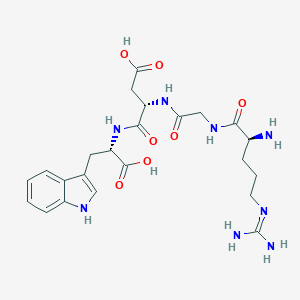
Cholest-8(14)-ene-3,15,26-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-8(14)-ene-3,15,26-triol is a sterol compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of cholest-8(14)-ene-3,15,26-triol involves the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, cholest-8(14)-ene-3,15,26-triol has been shown to activate the SIRT1 pathway, which is involved in the regulation of cellular metabolism and aging.
Biochemical and Physiological Effects
Cholest-8(14)-ene-3,15,26-triol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, memory, and learning ability. In addition, cholest-8(14)-ene-3,15,26-triol has been shown to have anti-tumor effects and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cholest-8(14)-ene-3,15,26-triol in lab experiments is its low toxicity. This compound has been shown to be safe and well-tolerated in animal studies. In addition, cholest-8(14)-ene-3,15,26-triol is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using cholest-8(14)-ene-3,15,26-triol in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of cholest-8(14)-ene-3,15,26-triol. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential as an anti-tumor agent and its ability to inhibit angiogenesis. In addition, future research could focus on the development of novel synthesis methods to improve the yield and purity of cholest-8(14)-ene-3,15,26-triol.
Métodos De Síntesis
The synthesis method of cholest-8(14)-ene-3,15,26-triol involves the oxidation of cholesterol using a variety of reagents. One of the most commonly used methods is the Swern oxidation method, which involves the use of oxalyl chloride and dimethyl sulfoxide. Other methods include the Jones oxidation method, the PCC oxidation method, and the Dess-Martin periodinane oxidation method.
Aplicaciones Científicas De Investigación
Cholest-8(14)-ene-3,15,26-triol has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
142533-06-0 |
|---|---|
Nombre del producto |
Cholest-8(14)-ene-3,15,26-triol |
Fórmula molecular |
C27H46O3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,15R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1 |
Clave InChI |
AEICTKLHPYUJKJ-FUCZZUMBSA-N |
SMILES isomérico |
C[C@H](CCC[C@@H](C)[C@H]1C[C@H](C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)O)CO |
SMILES |
CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO |
SMILES canónico |
CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO |
Sinónimos |
5-CETL 5alpha-cholest-8(14)-ene-3beta,15beta,26-triol cholest-8(14)-ene-3,15,26-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)


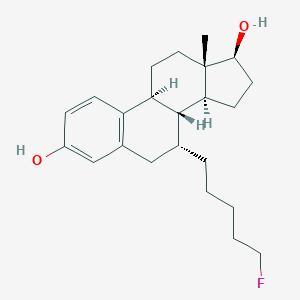



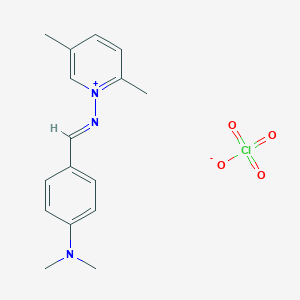
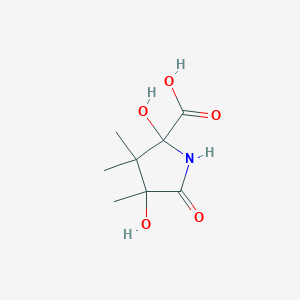

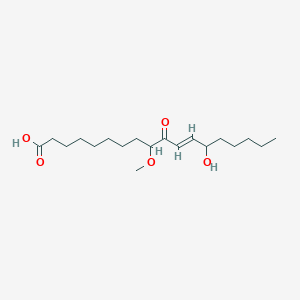

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
